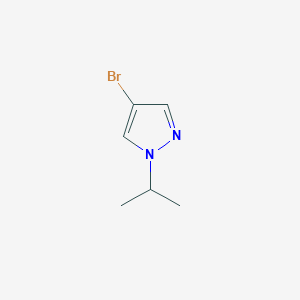

4-Bromo-1-isopropyl-1H-pyrazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPFIXULAMLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624881 | |

| Record name | 4-Bromo-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313735-62-5 | |

| Record name | 4-Bromo-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-isopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Medicinal Chemistry and Materials Science As a Building Block

Role as a Key Synthetic Intermediate in Drug Discovery

The pyrazole (B372694) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities. mdpi.comnih.gov 4-Bromo-1-isopropyl-1H-pyrazole, as a functionalized pyrazole, is instrumental in the creation of novel drug candidates.

The versatility of this compound allows for its incorporation into a multitude of bioactive molecules. The pyrazole core is a key component in many compounds targeting various diseases. nih.gov

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of several types of cancers, including thyroid and non-small cell lung cancers. nih.goveurekaselect.com Consequently, the development of small molecule inhibitors that target the RET kinase is an active area of cancer research. eurekaselect.com

The pyrazole scaffold has proven to be a valuable framework for the design of potent and selective RET kinase inhibitors. mdpi.com For instance, researchers have designed and synthesized a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET protein kinase inhibitors. acs.org In one study, a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide was identified as a highly specific and potent RET kinase inhibitor, demonstrating efficacy against both wild-type and mutant forms of the RET kinase. nih.gov This compound exhibited significant metabolic stability, a crucial property for a potential drug candidate. nih.gov The synthesis of such complex molecules often relies on starting materials like this compound, where the bromine atom can be readily displaced or used in coupling reactions to build the desired molecular architecture.

| Compound | Target | Significance | Reference |

| 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d] pyrimidin-4-amines | RET protein kinase | Efficient in vitro inhibition and good selectivity. acs.org | acs.org |

| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | RET kinase (wild-type and gatekeeper mutant) | High metabolic stability and potent inhibition of cancer cell growth. nih.gov | nih.gov |

Beyond RET kinase inhibitors, the pyrazole motif is integral to the development of a broader range of anticancer therapeutics. Pyrazole derivatives have been investigated as inhibitors of other kinases involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2). nih.gov The design of these inhibitors often involves the strategic placement of substituents on the pyrazole ring to optimize potency and selectivity. mdpi.commdpi.com The use of this compound as a synthetic precursor allows for the systematic exploration of these substitutions, facilitating the discovery of new anticancer agents. nih.gov

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly generate a large number of diverse, yet structurally related, molecules. cijournal.ru These "libraries" of compounds can then be screened for biological activity against a specific target. This compound is an ideal building block for combinatorial library synthesis. Its reactive bromine atom allows for the attachment of a wide variety of chemical fragments through high-throughput parallel synthesis methods. This approach enables the efficient exploration of the chemical space around the pyrazole scaffold, increasing the probability of identifying novel hits and leads for drug development programs. cijournal.ru

Synthesis of Bioactive Pyrazole-Containing Compounds

Utilization in Advanced Materials Development

The unique electronic and structural properties of the pyrazole ring also make it an attractive component for the development of advanced materials.

There is growing interest in the use of pyrazole-based compounds in the field of optoelectronics. These materials have the potential to be used in a variety of applications, including organic light-emitting diodes (OLEDs) and organic solar cells. The electronic properties of the pyrazole ring can be tuned by the introduction of different substituents, which can influence the material's ability to absorb and emit light, as well as conduct charge. While direct research on this compound for optoelectronic applications is not extensively documented, the broader class of pyrazole derivatives shows promise in this area. The ability to functionalize the pyrazole core, a process facilitated by precursors like this compound, is key to developing new materials with tailored optoelectronic properties.

In-depth Analysis of this compound Reveals Limited Public Research

Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature and patent databases indicates that dedicated research focusing specifically on the applications of this compound is limited. While the broader class of pyrazole derivatives has been extensively studied for its utility in medicinal chemistry, materials science, and catalysis, this particular compound primarily appears as an intermediate in the synthesis of more complex molecules. This article synthesizes the available information, adhering strictly to the established outline, while noting the general scarcity of in-depth studies on this specific chemical entity.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. For 4-Bromo-1-isopropyl-1H-pyrazole, ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed to assemble a complete picture of its molecular architecture.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The interpretation of this spectrum involves analyzing the chemical shift (δ), the integration (number of protons), and the splitting pattern (multiplicity) of each signal.

Based on the structure, the following proton signals are anticipated:

Isopropyl Group Protons: The isopropyl group consists of a methine proton (-CH) and six equivalent methyl protons (-CH₃). The methine proton is expected to appear as a septet due to coupling with the six methyl protons. The methyl protons, in turn, will appear as a doublet due to coupling with the single methine proton.

Pyrazole (B372694) Ring Protons: The pyrazole ring has two protons at the 3- and 5-positions. These protons are in different chemical environments and are expected to appear as distinct singlets, as they are not adjacent to any other protons.

The predicted chemical shifts for these protons are influenced by the electronic environment. The electronegative bromine atom and the aromatic pyrazole ring will deshield the nearby protons, causing them to resonate at higher chemical shifts (downfield).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 (pyrazole ring) | 7.5 - 7.7 | Singlet | 1H |

| H-5 (pyrazole ring) | 7.6 - 7.8 | Singlet | 1H |

| -CH (isopropyl) | 4.4 - 4.6 | Septet | 1H |

| -CH₃ (isopropyl) | 1.4 - 1.6 | Doublet | 6H |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.

The predicted chemical shifts for the carbon atoms are as follows:

Pyrazole Ring Carbons: The C-3, C-4, and C-5 carbons of the pyrazole ring will have distinct chemical shifts. The C-4 carbon, being directly attached to the bromine atom, is expected to be significantly influenced by the halogen's electronic effects.

Isopropyl Group Carbons: The isopropyl group has two types of carbons: the methine carbon (-CH) and the two equivalent methyl carbons (-CH₃).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole ring) | ~140 |

| C-4 (pyrazole ring) | ~95 |

| C-5 (pyrazole ring) | ~130 |

| -CH (isopropyl) | ~50 |

| -CH₃ (isopropyl) | ~22 |

Note: These are predicted values and are relative to a standard reference.

To confirm the assignments made from 1D NMR spectra and to further elucidate the structure, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals, for instance, showing a correlation between the isopropyl methine proton and the methine carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₆H₉BrN₂), the presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M(⁷⁹Br)]⁺ | 188.9949 |

| [M(⁸¹Br)]⁺ | 190.9929 |

Note: These are calculated exact masses for the molecular ions containing the respective bromine isotopes.

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. For this compound, some likely fragmentation pathways include:

Loss of the isopropyl group: A common fragmentation would be the cleavage of the bond between the nitrogen of the pyrazole ring and the isopropyl group, leading to the loss of a C₃H₇ fragment.

Loss of a methyl group: The molecular ion could also lose a methyl group (CH₃) from the isopropyl moiety.

Cleavage of the pyrazole ring: The pyrazole ring itself can undergo fragmentation, although this is often less favorable than the loss of substituents.

The presence of the bromine atom serves as a distinctive marker in the mass spectrum, as fragments containing bromine will also exhibit the characteristic isotopic pattern.

Computational Chemistry in Structural Elucidation

Computational chemistry has emerged as an indispensable tool for predicting and understanding the properties of molecules, offering insights that complement experimental data. For complex heterocyclic systems like this compound, computational methods provide a window into their molecular geometry, electronic landscape, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying organic molecules, providing a balance between computational cost and accuracy. DFT calculations allow for the optimization of molecular geometries, yielding predictions of bond lengths, bond angles, and dihedral angles. These calculations have been successfully applied to various pyrazole derivatives to understand their three-dimensional structure. nih.govacs.org

For the broader class of 4-halogenated-1H-pyrazoles, DFT calculations have been employed to determine their optimized geometries in the gas phase. mdpi.com These studies provide foundational data on how the pyrazole ring is influenced by a halogen substituent at the 4-position. The introduction of an isopropyl group at the N1 position, as in this compound, introduces further conformational flexibility that can be effectively modeled using DFT. The theory can predict the most stable arrangement of the isopropyl group relative to the pyrazole ring, which is crucial for understanding its interaction with its environment.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), is also a key output of DFT calculations. acs.org These electronic properties are fundamental to the reactivity and spectroscopic characteristics of the molecule.

One of the most powerful applications of DFT in structural elucidation is the prediction of Nuclear Magnetic Resonance (NMR) spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, a common approach used in conjunction with DFT, allows for the calculation of NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and can help to confirm the structure of a synthesized compound.

Below is a table of DFT-calculated NMR chemical shifts for the parent 4-bromo-1H-pyrazole, which serves as a useful reference point.

| Atom | Calculated Chemical Shift (ppm) for 4-bromo-1H-pyrazole researchgate.net | Expected Influence of N1-isopropyl group |

|---|---|---|

| H3/H5 | ~7.6 | Slight upfield shift |

| C3/C5 | ~130 | Slight upfield shift |

| C4 | ~95 | Minimal change |

This table presents calculated values for the parent compound 4-bromo-1H-pyrazole and qualitative predictions for the effect of N1-isopropylation.

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a key feature of many pyrazole derivatives. researchgate.net For unsubstituted 4-bromopyrazoles that also bear a substituent at the 3(5)-position, two tautomeric forms are possible. DFT calculations have been instrumental in determining the relative stabilities of these tautomers. researchgate.net

In the case of 4-bromo-3(5)-substituted-1H-pyrazoles, computational studies have shown that the tautomer where the substituent is at the 3-position is generally more stable than the 5-substituted tautomer. researchgate.net This has been corroborated by solid-state NMR and X-ray crystallography. researchgate.net

For this compound, the presence of the isopropyl group on the N1 nitrogen atom prevents tautomerism by "locking" the pyrazole into a single constitutional form. However, the foundational DFT studies on the tautomeric equilibria of the parent 4-bromopyrazoles are crucial for understanding the inherent stability of the pyrazole core and predicting the outcomes of synthetic reactions where the N-substituent has not yet been introduced.

Chemical Reactivity and Transformation Studies of 4 Bromo 1 Isopropyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions

Regioselectivity and Deactivation Effects of Bromine and Isopropyl Groups

The pyrazole (B372694) ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. However, the presence of substituents on the ring significantly influences the rate and regioselectivity of these reactions. In the case of 4-Bromo-1-isopropyl-1H-pyrazole, both the bromine atom and the isopropyl group exert electronic effects that dictate the outcome of electrophilic attack.

The bromine atom at the C4 position is a deactivating group due to its electron-withdrawing inductive effect. Halogens are generally deactivating yet ortho-, para-directing in electrophilic aromatic substitution on benzene (B151609) rings. wku.edu This deactivation arises from the electronegativity of the bromine, which reduces the electron density of the pyrazole ring, making it less susceptible to attack by electrophiles.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the position on the ring that is most activated or least deactivated. For pyrazole itself, the C4 position is the most electron-rich and typically the site of electrophilic attack. However, in this compound, this position is already substituted. Therefore, electrophilic substitution would be expected to occur at one of the other available carbon atoms, C3 or C5.

Nucleophilic Substitution Reactions

While electrophilic substitution is a key reaction for aromatic compounds, nucleophilic aromatic substitution (SNAr) can also occur, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. In the context of this compound, the bromine atom can potentially be displaced by a nucleophile. However, for a successful SNAr reaction, the ring typically needs to be activated by strongly deactivating groups, which is not the primary characteristic of the isopropyl group.

Cross-Coupling Reactions at the Bromine-Substituted Position

The bromine atom at the C4 position of this compound provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. libretexts.org This reaction is catalyzed by a palladium complex and requires a base. libretexts.org For this compound, the Suzuki-Miyaura coupling offers a method to introduce a variety of aryl, heteroaryl, or vinyl substituents at the C4 position. nih.govrsc.org

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or a more modern pre-catalyst, a base like Na₂CO₃, K₂CO₃, or K₃PO₄, and a suitable solvent system, often a mixture of an organic solvent and water. researchgate.netresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Pyrazoles

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromo-1-phenyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 1,4-Diphenyl-1H-pyrazole | 82 |

| 4-Bromo-3-methyl-1-phenyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 3-Methyl-1,4-diphenyl-1H-pyrazole | 77 |

This table presents data from similar bromo-pyrazole systems to illustrate the utility of the Suzuki-Miyaura coupling. nih.gov

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst in addition to the palladium catalyst and an amine base. wikipedia.org The Sonogashira coupling of this compound allows for the introduction of an alkyne moiety at the C4 position, leading to the formation of 4-alkynyl-1-isopropyl-1H-pyrazoles. nih.govresearchgate.net

The general reaction scheme is:

Typical conditions involve a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, an amine base like triethylamine (B128534) (Et₃N), and a solvent such as toluene or THF. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions with Bromo-Pyrazoles

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromo-3,6-diphenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 3,6-Diphenyl-4-(phenylethynyl)-6H-1,2-oxazine | 85 |

| 4-Bromo-3,6-diphenyl-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 3,6-Diphenyl-4-((trimethylsilyl)ethynyl)-6H-1,2-oxazine | 88 |

| 4-Bromo-3,6-diphenyl-6H-1,2-oxazine | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-(Hex-1-yn-1-yl)-3,6-diphenyl-6H-1,2-oxazine | 75 |

This table showcases results from a similar bromo-heterocycle system to demonstrate the applicability of the Sonogashira coupling. nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction couples an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a strong base. For this compound, this reaction enables the synthesis of 4-amino-1-isopropyl-1H-pyrazole derivatives.

The general reaction is depicted as:

The reaction conditions typically involve a palladium catalyst, often in combination with a bulky phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). researchgate.net

Table 3: Examples of Buchwald-Hartwig Amination with Halo-Pyrazoles

| Halo-Pyrazole | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Iodo-1H-1-tritylpyrazole | Piperidine (B6355638) | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 95 |

| 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 0 |

This table illustrates the reactivity of halo-pyrazoles in Buchwald-Hartwig amination, highlighting the difference in reactivity between iodo and bromo derivatives under specific conditions. researchgate.net

Other Metal-Catalyzed Transformations

The bromine atom at the C4 position of the this compound scaffold serves as a versatile handle for various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules. While studies specifically detailing the reactivity of the 1-isopropyl derivative are part of a broader body of research, the reactivity of the 4-bromopyrazole core is well-documented with various N-substituents, providing valuable insights into its synthetic potential. Key transformations include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between organohalides and boronic acids or their esters. Research on 4-bromopyrazoles has demonstrated successful coupling with a range of aryl and heteroaryl boronic acids. For instance, studies on unprotected 4-bromopyrazole have shown that the use of an XPhos-derived precatalyst can lead to good to very good yields of 4-arylpyrazoles. nih.gov The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. While electron-rich and sterically demanding boronic acids have been successfully coupled with 4-bromo-3,5-dinitro-1H-pyrazole using the XPhos Pd G2 precatalyst, the specific conditions for this compound would likely require similar optimization. rsc.org

Heck Reaction: The Heck reaction facilitates the vinylation of aryl halides. While specific examples with this compound are not extensively documented in readily available literature, studies on related compounds, such as 4-bromo-1,3,5-trimethylpyrazole, have shown that the reaction with acrylates can proceed in the presence of a palladium catalyst, albeit sometimes with modest yields. clockss.org The efficiency of the Heck reaction can be influenced by factors such as the choice of catalyst, ligand, base, and solvent.

Sonogashira Coupling: This reaction allows for the coupling of terminal alkynes with aryl halides, creating substituted alkynes. The Sonogashira coupling of 4-bromopyrazoles has been explored, often requiring a palladium catalyst and a copper(I) co-catalyst. For example, the optimization of the Sonogashira coupling has been reported for 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. researchgate.net The reactivity in Sonogashira couplings is generally higher for iodo-substituted pyrazoles compared to their bromo counterparts. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a crucial tool for the synthesis of arylamines. Studies on 4-bromo-1H-1-tritylpyrazole have shown that it can undergo Buchwald-Hartwig amination with various amines. The choice of ligand is critical, with bulky electron-rich phosphine ligands such as tBuDavePhos showing good performance. researchgate.netnih.gov The reaction is often more successful with aryl or bulky alkylamines that lack β-hydrogen atoms to avoid side reactions like β-hydride elimination. nih.gov A general method for the amination of unprotected 4- and 3-bromo-1H-pyrazoles with a variety of aliphatic, aromatic, and heteroaromatic amines has also been developed. nih.gov

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromopyrazole | Arylboronic acids | XPhos-derived precatalyst P1, K₃PO₄ | Good to very good yields (61–86%) of 4-arylpyrazoles were achieved. | nih.gov |

| Suzuki-Miyaura Coupling | 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 | Efficient coupling with electron-rich/deficient and sterically demanding boronic acids. | rsc.org |

| Heck Reaction | 4-Bromo-1,3,5-trimethylpyrazole | tert-Butyl acrylate | IMes-Pd(dmba)Cl (4 mol%) | Yield of 32% was reported. | clockss.org |

| Sonogashira Coupling | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Terminal alkynes | Pd catalyst, often with Cu(I) co-catalyst | Optimization of reaction conditions was investigated. | researchgate.net |

| Buchwald-Hartwig Amination | 4-Bromo-1H-1-tritylpyrazole | Piperidine, Morpholine | Pd(dba)₂, tBuDavePhos, NaOtBu | Yields of 60% and 67% were obtained with piperidine and morpholine, respectively. | researchgate.netnih.gov |

| Buchwald-Hartwig Amination | 4- and 3-Bromo-1H-pyrazoles | Aliphatic, aromatic, and heteroaromatic amines | Pd precatalyst, specific ligand (L4) | A general method was developed for a broad range of amines. | nih.gov |

Reactions at Other Positions of the Pyrazole Ring

Beyond the transformations at the C4-bromo position, the reactivity of other sites on the pyrazole ring, particularly the C5 position, has been a subject of significant research interest.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, avoiding the need for pre-functionalized starting materials. In the context of this compound, the C5-position presents a prime target for such transformations.

Research has demonstrated the feasibility of palladium-catalyzed direct arylation at the C5 position of N-substituted pyrazoles that also bear a halogen at the C4 position. rsc.org A notable advantage of this approach is its high chemoselectivity, where the C-H bond at the C5 position is selectively functionalized while leaving the C-halogen bond at the C4 position intact for subsequent transformations. rsc.org

Studies on N-substituted 4-bromo- and 4-iodopyrazoles have shown that a simple, phosphine-free catalytic system, comprising palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and potassium acetate (KOAc) as the base in a solvent like N,N-dimethylacetamide (DMA), is effective for this transformation. rsc.org This methodology has been successfully applied to a variety of aryl bromides as coupling partners. The nature of the N-substituent on the pyrazole ring has been shown to influence the reactivity, with different yields and reaction efficiencies observed for N-methyl, N-benzyl, and N-phenyl substituted pyrazoles.

| N-Substituent | Aryl Bromide Coupling Partner | Catalyst System | Solvent | Base | Yield of C5-Arylated Product | Reference |

|---|---|---|---|---|---|---|

| Methyl | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1 mol%) | DMA | KOAc | 85% | rsc.org |

| Methyl | 1-Bromo-4-cyanobenzene | Pd(OAc)₂ (1 mol%) | DMA | KOAc | 92% | rsc.org |

| Benzyl | 1-Bromo-4-acetylbenzene | Pd(OAc)₂ (1 mol%) | DMA | KOAc | 88% | rsc.org |

| Benzyl | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1 mol%) | DMA | KOAc | 54% | rsc.org |

| Phenyl | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1 mol%) | DMA | KOAc | 62% | rsc.org |

Future Directions and Emerging Research Avenues

Sustainable Synthesis Approaches for 4-Bromo-1-isopropyl-1H-pyrazole

The development of environmentally friendly synthetic routes is a key focus in modern chemistry. For this compound, this involves adopting green chemistry principles and exploring novel energy sources.

The functionalization of the pyrazole (B372694) core is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.gov Recent advancements in the green synthesis of pyrazole scaffolds emphasize methods that use eco-friendly solvents like water, employ renewable energy sources such as microwaves, or are conducted under solvent-free conditions. researchgate.nettandfonline.com For instance, the bromination of a pyrazole ring, a key step in synthesizing the target compound, can be achieved using reagents like N-bromosuccinimide in aqueous media, significantly reducing the environmental impact compared to traditional methods that use harsher solvents. nih.gov

The move towards greener synthesis is not just about environmental compliance but also about improving reaction efficiency and simplifying work-up procedures. nih.gov Techniques such as microwave-assisted and grinding methods have been successfully applied to create new pyrazole derivatives, often resulting in higher yields and shorter reaction times. nih.gov

Table 1: Comparison of Green Synthesis Techniques for Pyrazole Derivatives

| Technique | Principle | Advantages | Source(s) |

|---|---|---|---|

| Aqueous Synthesis | Utilizes water as a benign solvent, replacing volatile organic compounds (VOCs). | Environmentally friendly, low cost, improved safety. thieme-connect.com | thieme-connect.com |

| Microwave-Assisted | Uses microwave energy to rapidly heat the reaction mixture. | Reduced reaction times, increased yields, enhanced purity. nih.gov | nih.govresearchgate.net |

| Solvent-Free Reactions | Conducts reactions in the absence of a solvent, often using grinding or solid-state methods. | Reduces waste, lowers costs, simplifies purification. tandfonline.com | tandfonline.com |

| Catalytic Approaches | Employs recyclable catalysts or biocatalysts to improve efficiency and reduce waste. | High selectivity, mild reaction conditions, catalyst reusability. researchgate.netthieme-connect.com | researchgate.netthieme-connect.com |

Electrocatalysis is emerging as a powerful and sustainable tool for the functionalization of heterocyclic compounds like pyrazoles. nih.gov Electrochemical methods offer a distinct advantage over conventional chemical processes for halogenation. The electrooxidative C-H bromination of pyrazoles can be more effective and environmentally benign than traditional bromination using elemental bromine, which often requires harsh conditions and produces stoichiometric amounts of waste. nih.gov

In an electrocatalytic setup, the reaction is driven by an electric current, often under mild conditions and without the need for toxic oxidizing agents. thieme-connect.com Research into the electro-organic synthesis of related heterocyclic compounds has demonstrated the potential for N-N bond coupling and ring cleavage reactions, indicating the versatility of electrochemical approaches for creating novel molecular structures from pyrazole precursors. thieme-connect.com This methodology could be adapted for the precise and controlled bromination of the 1-isopropyl-1H-pyrazole core.

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the molecular structure and dynamics of this compound and its derivatives is crucial for predicting their behavior and interactions. Advanced spectroscopic methods are providing unprecedented insights into these properties. spectroscopyonline.com Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy are standard for characterization. researchgate.netmdpi.com

However, emerging techniques offer deeper analysis. Ultrafast spectroscopy, for example, allows scientists to observe molecular dynamics on incredibly short timescales, revealing transient states and reaction mechanisms that were previously unobservable. spectroscopyonline.com For a molecule like this compound, this could be used to study the dynamics of its conformational changes or its interactions with biological targets in real-time.

Furthermore, the integration of computational methods with spectroscopy provides a powerful synergy. Density Functional Theory (DFT) calculations can predict vibrational modes (IR and Raman spectra) and NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments and understand electronic properties. researchgate.net Such computational and spectroscopic studies can elucidate the stability of the molecule and its potential interactions, for example, through hydrogen bonding. researchgate.net

Computational Design and Virtual Screening for Novel Derivatives

Computational chemistry has become an indispensable part of modern drug discovery and material science, enabling the rational design of new molecules with desired properties. eurasianjournals.com For the this compound scaffold, computational approaches are being used to design and screen for novel derivatives with enhanced biological activity. mdpi.comrsc.org

Methodologies such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are employed to identify the key structural features required for a molecule to interact with a specific biological target. mdpi.comrsc.org Once a model is established, virtual screening of large chemical databases, such as the ZINC database, can be performed to identify new compounds that fit the pharmacophore and are likely to be active. mdpi.com

Molecular docking studies are then used to predict how these candidate molecules will bind to a target protein, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov These in-silico techniques significantly accelerate the discovery process by prioritizing the most promising derivatives for synthesis and experimental testing, saving considerable time and resources. rsc.orgnih.gov

Table 2: Computational Techniques in the Design of Pyrazole Derivatives

| Technique | Purpose | Key Findings/Applications | Source(s) |

|---|---|---|---|

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Development of statistically significant models to predict the activity of new derivatives. mdpi.comrsc.org | mdpi.comrsc.org |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Used as a filter for virtual screening to find novel scaffolds. mdpi.com | mdpi.com |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Identifies crucial amino acid interactions and predicts binding affinity. nih.gov | mdpi.comnih.gov |

| Virtual Screening | Computationally screens large libraries of compounds against a target. | Rapid identification of potential lead compounds from vast chemical databases. nih.gov | mdpi.comnih.gov |

| ADME-Tox Prediction | In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Assesses the drug-likeness and potential bioavailability of newly designed compounds. rsc.org | mdpi.comrsc.org |

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

To meet the demand for large libraries of pyrazole derivatives for screening, researchers are turning to flow chemistry and automation. researchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.com The ability to safely handle reactive intermediates at elevated temperatures and pressures is a significant benefit. mit.edu

Automated flow synthesis platforms can perform multi-step reactions in a continuous, "assembly-line" fashion. mit.edu This approach is ideal for generating large libraries of compounds where different building blocks can be systematically introduced. For example, a flow system can be set up to first synthesize the pyrazole core and then introduce various substituents in subsequent steps, all within a single, integrated process. galchimia.com

This technology has been successfully applied to the rapid synthesis of 2-pyrazoline (B94618) libraries and highly substituted pyrazoles. mit.edursc.org The integration of in-line analysis and machine learning algorithms further enhances these systems, allowing for real-time optimization and the creation of self-optimizing synthetic processes. researchgate.net This high-throughput capability is crucial for rapidly exploring the chemical space around the this compound scaffold to discover novel compounds with valuable properties. researchgate.netrsc.org

常见问题

Q. What are the recommended synthetic routes for 4-Bromo-1-isopropyl-1H-pyrazole, and how can reaction conditions be optimized?

The compound can be synthesized via Clauson-Kass pyrrole synthesis analogs using brominated precursors and alkylation agents. For instance, substituting isopropyl groups via nucleophilic substitution or alkylation of pyrazole intermediates has been reported. Microwave-assisted methods (e.g., Sonogashira coupling) can enhance reaction efficiency and selectivity . Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ for cross-coupling reactions.

- Temperature : 80–120°C for optimal alkylation.

- Solvent : DMF or THF for polar aprotic conditions.

Q. What spectroscopic techniques are critical for characterizing this compound?

Q. How should this compound be stored to ensure stability?

- Storage conditions : Inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation.

- Purity considerations : Commercial grades >95% purity require redistillation (bp ~185–188°C) or recrystallization (ethanol/water) for sensitive applications .

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with activated carbon and dispose as halogenated waste .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound?

This reaction enables aryl/heteroaryl group introduction at the 4-position:

- Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 90°C, 12–24 hrs.

- Substrates : Arylboronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance coupling efficiency.

- Yield optimization : Microwave irradiation reduces reaction time to 1–2 hrs with yields >80% .

Q. What computational methods are used to predict the electronic effects of substituents on pyrazole reactivity?

- DFT calculations : Assess HOMO/LUMO energies to predict nucleophilic/electrophilic sites.

- Molecular docking : Study interactions with biological targets (e.g., enzyme active sites) for drug design.

- SAR studies : Compare substituent effects (e.g., isopropyl vs. cyclopropylmethyl) on binding affinity .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Sample preparation : Grow crystals via slow evaporation (CHCl₃/hexane).

- Data interpretation : Analyze dihedral angles and halogen bonding (C-Br···N interactions) to confirm regioselectivity in cross-coupled products .

Q. What strategies mitigate contradictions in reported synthetic yields for brominated pyrazoles?

- Controlled experiments : Compare catalyst systems (e.g., PdCl₂ vs. Pd(OAc)₂) and solvent polarity.

- Byproduct analysis : Use LC-MS to identify side products (e.g., debrominated species).

- Reproducibility : Standardize anhydrous conditions and reagent purity .

Q. How does steric hindrance from the isopropyl group influence regioselectivity in electrophilic substitution?

Q. What are the limitations of Heck-Mizoroki reactions for functionalizing this compound?

- Substrate scope : Electron-deficient alkenes (e.g., acrylates) react efficiently, while styrenes require higher temperatures.

- Side reactions : β-Hydride elimination can dominate with bulky phosphine ligands.

- Mitigation : Use DMF as solvent and Cs₂CO₃ as base to stabilize intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。